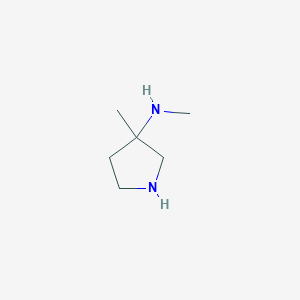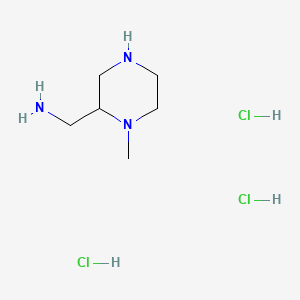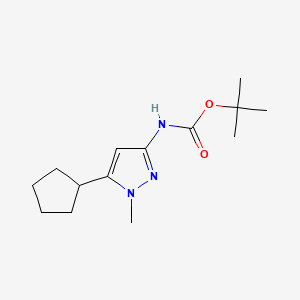
tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic conditions.
Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme-catalyzed reactions involving carbamates.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.
tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate: A related compound with a formyl group instead of a cyclopentyl group.
Uniqueness
tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds
Propriétés
Formule moléculaire |
C14H23N3O2 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
tert-butyl N-(5-cyclopentyl-1-methylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)15-12-9-11(17(4)16-12)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,16,18) |
Clé InChI |
ISLQCOYGGVYTLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN(C(=C1)C2CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


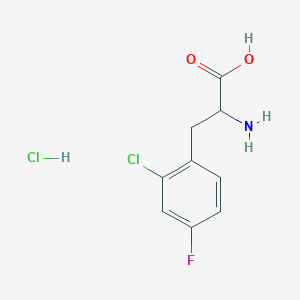
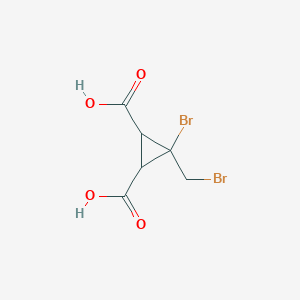
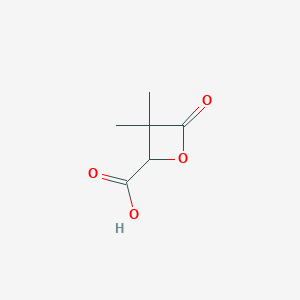

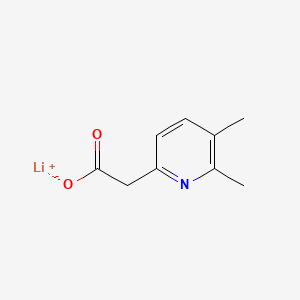
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)

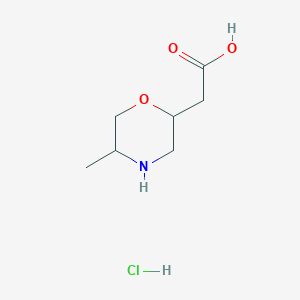
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
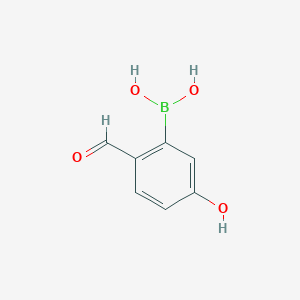

![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
